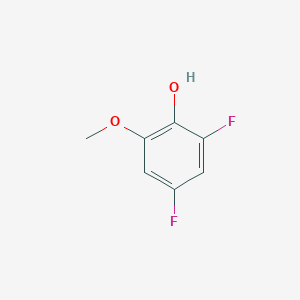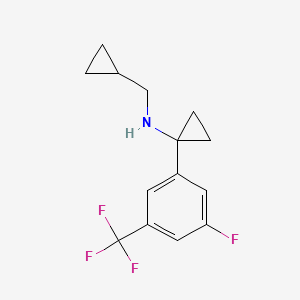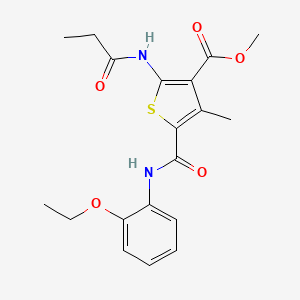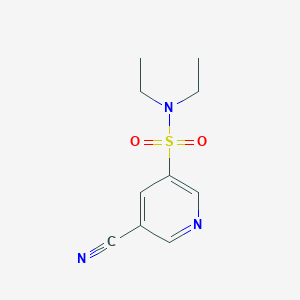
2-(4-Ethynylphenyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethynylphenyl)-5-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorine atom at the 5-position and an ethynylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-5-fluoropyridine typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .
A common synthetic route involves the reaction of 4-iodophenylacetylene with 5-fluoropyridine in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (such as CuI) in an amine solvent (such as triethylamine) at room temperature . The reaction proceeds smoothly to yield this compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethynylphenyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used, with solvents such as triethylamine or dimethylacetamide (DMA).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Ethynylphenyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethynylphenyl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-5-fluoropyridine is unique due to the presence of both an ethynyl group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The ethynyl group provides a site for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity .
Propiedades
Fórmula molecular |
C13H8FN |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-(4-ethynylphenyl)-5-fluoropyridine |
InChI |
InChI=1S/C13H8FN/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-15-13/h1,3-9H |
Clave InChI |
XZCXQQHJQIWHEH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)

![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)


